molecular formula C7H17NO B1464030 (2-Methoxypropyl)(propan-2-yl)amine CAS No. 1249099-59-9

(2-Methoxypropyl)(propan-2-yl)amine

Cat. No.: B1464030
CAS No.: 1249099-59-9
M. Wt: 131.22 g/mol
InChI Key: QGJWIEAVYWXIQC-UHFFFAOYSA-N
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Description

(2-Methoxypropyl)(propan-2-yl)amine, with the CAS Registry Number 1249099-59-9 , is a chemical compound of interest in organic and medicinal chemistry research. This amine has the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . Its structure features both an isopropyl (propan-2-yl) group and a 2-methoxypropyl group attached to a central nitrogen atom . As a building block, this compound falls into the category of alkyl amines, which are highly valuable intermediates in synthetic chemistry . Researchers may utilize it in the development of more complex molecules, such as active pharmaceutical ingredients or ligands for catalysts. The presence of both ether and amine functional groups within its structure provides two distinct sites for chemical modification, making it a versatile precursor. For instance, amines of this type can serve as key intermediates in the synthesis of herbicides, pesticides, and various other specialty chemicals . This product is intended For Research Use Only . It is not intended for use in human or veterinary diagnosis, therapy, or other clinical applications. Researchers should handle this compound with appropriate care, consulting its Safety Data Sheet (SDS) for specific hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-N-propan-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)8-5-7(3)9-4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJWIEAVYWXIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxypropyl Propan 2 Yl Amine

Chemo-selective Synthesis Strategies for (2-Methoxypropyl)(propan-2-yl)amine

The successful synthesis of this compound hinges on the selective formation of the carbon-nitrogen bond without interfering with the methoxy (B1213986) group. Several key strategies can be employed to achieve this.

Nucleophilic Substitution Approaches Utilizing Haloalkane Precursors

A foundational approach for the synthesis of amines involves the nucleophilic substitution reaction between an amine and a haloalkane. docbrown.infoyoutube.comstudymind.co.uksavemyexams.com In the context of synthesizing this compound, this would involve the reaction of isopropylamine (B41738) with a 2-methoxypropyl halide (e.g., 1-chloro-2-methoxypropane (B1656727) or 1-bromo-2-methoxypropane).

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of isopropylamine on the electrophilic carbon atom of the 2-methoxypropyl halide, displacing the halide ion. youtube.com To favor the formation of the desired secondary amine and minimize over-alkylation to a tertiary amine or a quaternary ammonium (B1175870) salt, it is crucial to use an excess of isopropylamine. docbrown.info

Table 1: Representative Conditions for Nucleophilic Substitution

Reactant 1Reactant 2SolventTemperatureComments
Isopropylamine (excess)1-Chloro-2-methoxypropaneEthanol (B145695)Room Temperature to RefluxUse of a sealed vessel may be required to prevent the loss of volatile isopropylamine. docbrown.info
Isopropylamine (excess)1-Bromo-2-methoxypropaneAcetonitrile (B52724)Room Temperature to RefluxAcetonitrile is a common polar aprotic solvent for SN2 reactions.

The choice of the halogen on the precursor is also a critical factor. Bromoalkanes are generally more reactive than chloroalkanes, which could lead to milder reaction conditions. However, the chloro-substituted precursor might be more cost-effective.

Reductive Amination Protocols for Carbonyl Compounds

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. acsgcipr.orgorganic-chemistry.orgfrontiersin.org This one-pot reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine. acsgcipr.org For the synthesis of this compound, this would entail the reaction of methoxyacetone (B41198) with isopropylamine.

The reaction is typically carried out in the presence of a reducing agent that selectively reduces the iminium ion intermediate without affecting the carbonyl group of the starting material. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). acsgcipr.orgsigmaaldrich.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) or nickel can also be employed. organic-chemistry.orggychbjb.com

Table 2: Reagents for Reductive Amination

Carbonyl CompoundAmineReducing AgentCatalyst (if applicable)
MethoxyacetoneIsopropylamineSodium Borohydride (NaBH4)-
MethoxyacetoneIsopropylamineSodium Cyanoborohydride (NaBH3CN)-
MethoxyacetoneIsopropylamineSodium Triacetoxyborohydride (NaBH(OAc)3)-
MethoxyacetoneIsopropylamineH2Pd/C, Ni/Al2O3 gychbjb.com

The pH of the reaction medium can be a critical parameter to control, as the formation of the iminium ion is typically favored under mildly acidic conditions. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Amine Synthesis

While direct applications to the synthesis of this compound are not widely reported, transition metal-catalyzed reactions represent a powerful tool for C-N bond formation. Buchwald-Hartwig amination, for example, allows for the coupling of amines with aryl or vinyl halides/triflates. While not directly applicable to the saturated alkyl backbone of the target molecule, related technologies are emerging.

Recent advancements have focused on the development of catalysts for the reductive amination of ketones. For instance, iridium-based catalysts have shown high efficiency in the synthesis of primary, secondary, and tertiary amines under mild conditions using ammonium formate (B1220265) or formic acid as the hydrogen source. kanto.co.jp Similarly, PdCu bimetallic catalysts have been shown to be effective for the selective synthesis of secondary amines from aldehydes and ammonia (B1221849). acs.org The development of catalysts for the direct reductive amination of ketones with secondary amines is an active area of research. nih.gov

Alternative and Emerging Synthetic Routes for this compound

Beyond the classical approaches, several other synthetic strategies could be envisioned for the preparation of this compound. One such method could involve the ring-opening of a suitable epoxide, such as 2-methoxy-1,2-epoxypropane, with isopropylamine. This reaction is a type of nucleophilic substitution where the amine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired amino alcohol derivative.

Furthermore, transition-metal-free amination reactions are gaining increasing attention as more environmentally friendly alternatives. digitellinc.comacs.orgacs.orgnih.gov These methods often involve the activation of C-H bonds or the use of hypervalent iodine reagents, though their application to a specific target like this compound would require dedicated research and development.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.

Solvent Effects on this compound Synthesis

The choice of solvent can significantly influence the rate and outcome of both nucleophilic substitution and reductive amination reactions.

In nucleophilic substitution reactions , polar aprotic solvents such as acetonitrile, DMF, or DMSO are often preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity. wikipedia.org Protic solvents like ethanol or water can also be used, particularly when heating under pressure, but may lead to competing solvolysis reactions. docbrown.infoyoutube.com

For reductive amination , the solvent must be compatible with the reducing agent and be able to dissolve the reactants. Alcohols such as methanol (B129727) or ethanol are commonly used. sigmaaldrich.com However, it's important to note that some primary and secondary alcohols can undergo oxidation on the catalyst surface during catalytic hydrogenation, potentially leading to undesired side products. acsgcipr.org Dichloromethane and 1,2-dichloroethane (B1671644) are also frequently used, although greener alternatives like ethyl acetate (B1210297) are being explored. acsgcipr.org The presence of water can be beneficial in some cases to facilitate the hydrolysis of intermediates, but can also hinder the formation of the imine in others. nih.gov

Table 3: Common Solvents and Their Potential Effects

Reaction TypeSolventPotential AdvantagesPotential Disadvantages
Nucleophilic SubstitutionEthanolGood solubility for reactants, can be used under pressure. docbrown.infoCan act as a nucleophile (solvolysis).
Nucleophilic SubstitutionAcetonitrilePolar aprotic, enhances nucleophilicity.Can be more expensive and toxic.
Reductive AminationMethanol/EthanolGood solubility, common and relatively inexpensive. sigmaaldrich.comPotential for side reactions with catalytic hydrogenation. acsgcipr.org
Reductive AminationDichloromethaneGood solvent for many organic compounds.Environmental and health concerns. acsgcipr.org
Reductive AminationEthyl AcetateGreener alternative to chlorinated solvents. acsgcipr.orgMay have lower solubility for some reagents.

Ultimately, the optimal solvent will depend on the specific reagents and conditions chosen for the synthesis of this compound, and empirical screening is often necessary to identify the best choice.

Temperature and Pressure Parameters in Synthetic Processes

The temperature and pressure at which the synthesis of this compound is conducted are critical parameters that significantly influence reaction kinetics, catalyst performance, and product selectivity. In industrial-scale reductive amination processes, these parameters are carefully controlled to maximize yield and minimize the formation of byproducts.

Catalytic reductive amination is a highly versatile method for amine synthesis. frontiersin.orgwikipedia.org The choice of catalyst plays a pivotal role in defining the optimal temperature and pressure ranges. For instance, nickel-based catalysts, which are frequently employed due to their cost-effectiveness and good catalytic activity, often necessitate specific operating conditions. wikipedia.org

General temperature ranges for reductive amination using nickel-rhenium catalysts can vary from 125 to 350 °C, with a more preferential range of 130 to 225 °C. google.com The reaction pressure is also typically elevated to enhance the efficiency of the hydrogenation step, commonly falling within a range of 400 to 5,000 psig (approximately 27.6 to 344.7 bar), with a preferred range of 500 to 3,000 psig (approximately 34.5 to 206.8 bar). google.com The use of hydrogen gas is a common feature in these processes. google.com

More recent developments in catalysis have aimed at utilizing milder conditions. For example, a one-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite catalyst has been demonstrated at a temperature of 80 °C and a hydrogen pressure of 1 MPa (approximately 10 bar). rsc.org Furthermore, bimetallic catalysts, such as a Pd1Cu0.2/SiO2 system, have shown high efficiency in the synthesis of secondary amines from aldehydes and ammonia at a remarkably low temperature of 30 °C and a hydrogen pressure of 1 MPa. acs.org

The selection of specific temperature and pressure parameters for the synthesis of this compound would depend on the chosen catalytic system, balancing the need for sufficient reaction rates with the prevention of side reactions, such as the formation of tertiary amines or other impurities.

Table 1: Indicative Temperature and Pressure Parameters for Reductive Amination

Catalyst SystemGeneral Temperature Range (°C)General Pressure Range (psig)Reference
Nickel-Rhenium125 - 350400 - 5000 google.com
Ni/NiO Composite80~145 (1 MPa) rsc.org
Pd1Cu0.2/SiO230~145 (1 MPa) acs.org
Raney Nickel40 - 100500 - 2000 google.com

Note: These parameters are for general reductive amination processes and serve as an indication of the conditions that could be adapted for the synthesis of this compound.

Green Chemistry Principles and Sustainable Production of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production processes. The goal is to minimize waste, reduce energy consumption, and utilize renewable resources where possible.

Reductive amination itself can be considered a green chemical process as it is often a one-pot synthesis that can be performed catalytically under mild conditions. wikipedia.org A key aspect of greening the synthesis of secondary amines is the choice of catalyst. The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and potentially reused, which is beneficial from both an economic and environmental standpoint. researchgate.net There is a growing interest in replacing noble metal catalysts (like platinum and palladium) with more abundant and less toxic transition metals such as nickel and copper. frontiersin.orgrsc.org

The development of highly efficient non-noble metal-based catalysts has been a significant breakthrough in this area. frontiersin.org For instance, the use of a Ni/NiO composite demonstrates a move towards more sustainable catalytic systems. rsc.org Similarly, copper-catalyzed reductive amination using molecular hydrogen as the reducing agent presents an environmentally friendly alternative. rsc.org

Another important principle of green chemistry is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic reductive amination using molecular hydrogen is highly atom-efficient, producing only water as a byproduct. acs.org

Sustainable production also involves considering the source of the starting materials. While not directly addressed in the synthesis of this compound, there is a broader trend in chemical manufacturing to utilize bio-based feedstocks. rsc.org The principles of green chemistry encourage the exploration of routes that might start from renewable resources to produce the necessary precursors like 2-methoxypropanal (B1605373) and isopropylamine.

The use of greener solvents is another key consideration. While traditional organic solvents are often used, research is ongoing into the use of more environmentally friendly alternatives. One-pot syntheses also contribute to sustainability by reducing the need for intermediate separation and purification steps, which in turn minimizes solvent usage and energy consumption. researchgate.netnih.gov

Table 2: Application of Green Chemistry Principles in Amine Synthesis

Green Chemistry PrincipleApplication in the Synthesis of this compound
Catalysis Utilization of reusable heterogeneous catalysts (e.g., supported Ni, Cu) to minimize waste. researchgate.net
Atom Economy Employing catalytic reductive amination with H₂ to yield water as the only byproduct. acs.org
Safer Solvents & Auxiliaries Exploring one-pot syntheses to reduce the need for extensive solvent use in purification steps. researchgate.netnih.gov
Design for Energy Efficiency Developing catalysts that operate at lower temperatures and pressures (e.g., 30-80 °C, 1 MPa). rsc.orgacs.org
Use of Renewable Feedstocks Investigating potential future pathways from bio-based sources for starting materials. rsc.org

Mechanistic Investigations of Reactions Involving 2 Methoxypropyl Propan 2 Yl Amine

Elucidation of Fundamental Reaction Mechanisms of Secondary Amines

The reactivity of (2-Methoxypropyl)(propan-2-yl)amine is characteristic of secondary amines, involving the lone pair of electrons on the nitrogen atom acting as a nucleophile. However, the steric hindrance imposed by the isopropyl group and the electronic influence of the methoxy (B1213986) group are critical factors in modulating its reaction pathways and rates.

N-Alkylation Pathways and Regioselectivity

N-alkylation of secondary amines is a fundamental process for synthesizing tertiary amines. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the amine's lone pair attacks an alkyl halide or another suitable electrophile.

For this compound, direct alkylation is expected to be slower compared to less hindered secondary amines. youtube.com The bulky isopropyl group shields the nitrogen atom, making it more difficult for electrophiles to approach and form a new carbon-nitrogen bond. This steric hindrance can, in some cases, be advantageous by reducing the likelihood of over-alkylation to form quaternary ammonium (B1175870) salts, a common issue with less hindered amines. youtube.comlibretexts.orgyoutube.com

The general mechanism involves the direct attack of the amine on the alkyl halide, forming a tertiary ammonium salt, which is then deprotonated by a base (often another molecule of the starting amine) to yield the tertiary amine product.

Step 1: Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion.

Step 2: Deprotonation: A base removes the proton from the nitrogen, neutralizing the positive charge and yielding the final tertiary amine.

The regioselectivity of this reaction is straightforward, as the only available site for alkylation is the nitrogen atom. However, the reaction rate is highly sensitive to the steric bulk of both the amine and the alkylating agent.

Table 1: Illustrative N-Alkylation of this compound with Various Alkyl Halides This table presents hypothetical data based on general principles of amine reactivity.

Alkylating Agent Expected Relative Rate Primary Product Potential Side Products
Methyl Iodide Moderate (2-Methoxypropyl)(methyl)(propan-2-yl)amine Quaternary ammonium salt (minor)
Ethyl Bromide Slow (Ethyl)this compound Elimination products (e.g., ethene)

Oxidative Transformations and Product Profiling

The oxidation of secondary amines can lead to a variety of products, including hydroxylamines, nitrones, and imines, depending on the oxidant and reaction conditions. For this compound, oxidation would likely involve the nitrogen atom or the adjacent carbon atoms.

A plausible pathway involves the initial formation of an amine radical cation via a single-electron transfer to the oxidant. vaia.com This intermediate can then follow several paths:

N-Oxidation: The radical cation can be further oxidized to form a hydroxylamine (B1172632), (2-Methoxypropyl)(propan-2-yl)hydroxylamine. This species could potentially be oxidized further to a nitrone if a hydrogen atom is present on an alpha-carbon of the newly formed hydroxylamine group, which is not the case here.

α-Carbon Oxidation: Deprotonation at a carbon alpha to the nitrogen can lead to the formation of an α-amino radical. This can be further oxidized to an iminium ion. For this compound, this could occur at either the methine carbon of the isopropyl group or the methylene (B1212753) carbon of the propyl group. The resulting iminium ion would then be hydrolyzed to yield a ketone (acetone) and a primary amine (2-methoxypropan-1-amine), or an aldehyde and another secondary amine (isopropylamine), respectively.

The product profile would be highly dependent on the specific oxidizing agent used.

Table 2: Potential Products from the Oxidation of this compound This table presents hypothetical data based on general principles of amine reactivity.

Oxidizing Agent Major Expected Product(s) Minor Expected Product(s)
Hydrogen Peroxide (H₂O₂) (2-Methoxypropyl)(propan-2-yl)hydroxylamine Acetone, 2-Methoxypropan-1-amine
Potassium Permanganate (KMnO₄) Acetone, 2-Methoxypropan-1-amine Isopropylamine (B41738), 2-Methoxypropanal (B1605373)

Acylation Reactions and Amide Formation

Acylation of this compound with acyl chlorides or anhydrides is expected to form N,N-disubstituted amides. youtube.com The reaction mechanism is a nucleophilic acyl substitution, which typically proceeds through an addition-elimination pathway.

Nucleophilic Addition: The lone pair on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, breaking the C=O π-bond and forming a tetrahedral intermediate.

Elimination: The carbonyl group reforms by expelling the chloride ion as a leaving group.

Deprotonation: A base, such as another molecule of the amine or an added non-nucleophilic base like pyridine, removes the proton from the nitrogen to give the neutral amide product and an ammonium salt.

The steric hindrance from the isopropyl group on this compound will likely decrease the rate of acylation compared to less hindered secondary amines like diethylamine. However, the reaction is generally very efficient as the resulting amide is significantly less nucleophilic than the starting amine, preventing over-acylation.

Table 3: Relative Reactivity in Acylation Reactions This table presents hypothetical data based on general principles of amine reactivity.

Amine Acylating Agent Relative Rate
Diethylamine Acetyl Chloride 1.0
This compound Acetyl Chloride ~0.4
Diisopropylamine Acetyl Chloride ~0.1

Condensation Reactions Leading to Imine Intermediates

Secondary amines react with aldehydes and ketones to form enamines if the carbonyl compound has an α-hydrogen. If there is no α-hydrogen, an iminium ion may be formed. The reaction is typically acid-catalyzed and involves the elimination of water.

The mechanism for enamine formation from this compound and a ketone (e.g., cyclohexanone) is:

Nucleophilic Attack: The amine attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Protonation of Hydroxyl: The oxygen of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water).

Elimination of Water: Water is eliminated, forming an iminium ion.

Deprotonation at α-Carbon: A base removes a proton from the carbon alpha to the iminium carbon, forming the C=C double bond of the enamine and regenerating the catalyst.

The presence of the bulky isopropyl group in this compound would influence the equilibrium of this reaction, potentially favoring the starting materials due to steric strain in the enamine product.

Kinetic and Thermodynamic Studies of this compound Reactivity

Specific kinetic and thermodynamic data for reactions involving this compound are not available in published literature. However, general trends can be predicted based on its structure.

Kinetics: Reaction rates involving the nitrogen atom as a nucleophile (e.g., N-alkylation, acylation) would be expected to be lower than for less sterically hindered secondary amines. The activation energy (Ea) for these reactions would be higher due to the steric repulsion that must be overcome in the transition state. The pre-exponential factor (A) in the Arrhenius equation might also be affected due to the specific orientation required for a successful collision.

Table 4: Hypothetical Thermodynamic Parameters for the N-Methylation of Various Amines This table presents hypothetical data based on general principles of amine reactivity.

Reaction ΔH° (kJ/mol) ΔS° (J/mol·K) ΔG° (kJ/mol) at 298 K
Diethylamine + CH₃I -85 -5 -83.5
This compound + CH₃I -80 -15 -75.5

Reaction Rate Determinations and Rate-Limiting Steps

No data is available on the determination of reaction rates or the identification of rate-limiting steps for reactions involving this compound.

Activation Energy Profiling and Transition State Analysis

There are no available studies on the activation energy profiling or transition state analysis for reactions in which this compound is a participant.

Isotopic Labeling Studies in Mechanistic Investigations

No isotopic labeling studies have been published that would provide mechanistic insights into the reactions of this compound.

Catalytic Roles and Reactivity of this compound as a Ligand or Organocatalyst

There is no information available in the scientific literature regarding the use of this compound as a ligand in metal-catalyzed reactions or as an organocatalyst. Its reactivity and potential catalytic functions have not been documented in the reviewed sources.

Applications and Derivatization in Advanced Organic Synthesis

(2-Methoxypropyl)(propan-2-yl)amine as a Building Block for Complex Organic Architectures

As a bifunctional molecule containing both a secondary amine and a methoxy (B1213986) group, this compound possesses the characteristics of a potential building block in organic synthesis. The amine provides a nucleophilic center for forming carbon-nitrogen bonds, while the methoxy group could act as a directing group or be cleaved to reveal a hydroxyl functionality for further reactions. However, specific applications in the construction of complex architectures are not documented in readily accessible scientific literature.

Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals and functional materials. nih.govnih.gov Amines are common starting materials for the synthesis of these rings. researchgate.net Despite the potential of this compound to serve as a nitrogen source in cyclization reactions, a search of the literature did not yield specific examples of its use for constructing such heterocyclic systems.

Synthesis of Multifunctional Scaffolds

The synthesis of molecules with multiple, distinct functional groups (multifunctional scaffolds) is a key area of chemical research. While the amine and ether functionalities of this compound make it a candidate for incorporation into such scaffolds, there is no specific information available in the scientific literature detailing its use for this purpose.

Role of this compound in Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient tools in synthetic chemistry. rug.nl Primary and secondary amines are frequently used as one of the key components in many MCRs, such as the Ugi and Mannich reactions. A thorough review of the literature, however, did not uncover any specific studies detailing the participation of this compound in any named or novel multi-component reactions.

Design and Synthesis of Functionalized Derivatives and Analogues of this compound

The modification of a parent molecule to create derivatives with tailored properties is a standard strategy in medicinal and materials chemistry. The reactivity of the secondary amine in this compound allows for a variety of potential derivatization reactions, such as acylation, alkylation, or sulfonylation.

Exploration of Structural Modifications for Tuned Reactivity and Selectivity

Altering the steric and electronic environment around the nitrogen and oxygen atoms of this compound could, in principle, be used to fine-tune its reactivity and selectivity in synthetic transformations. However, there are no specific research findings available that explore such structural modifications or their impact on the compound's chemical behavior.

Synthesis of Amine-Based Ligands for Metal Coordination

Amines are prevalent in coordination chemistry, where they can act as ligands that bind to metal centers to form complexes with catalytic or other functional properties. nih.gov The nitrogen atom in this compound, and potentially the ether oxygen, could coordinate with metal ions. Despite this potential, the synthesis of metal-coordinating ligands derived from this compound and the study of their subsequent metal complexes are not described in the available scientific literature.

Research Data on Synthetic Applications

A review of published research indicates a lack of specific data for the applications of this compound in the areas discussed.

Application AreaResearch Findings
Heterocycle Synthesis No specific examples found.
Multifunctional Scaffolds No specific examples found.
Multi-component Reactions No specific examples found.
Functionalized Derivatives No specific examples found.
Amine-Based Ligands No specific examples found.

Development of Polymer Precursors and Industrial Chemicals

The bifunctional nature of this compound, characterized by its secondary amine and ether linkage, presents theoretical potential for its application as a monomer or a modifying agent in the synthesis of various polymers and industrial chemicals. The reactivity of the secondary amine group allows for its incorporation into polymer backbones, while the methoxypropyl group can influence the final properties of the material, such as flexibility, solubility, and thermal stability.

Potential as a Polymer Precursor:

The secondary amine functionality of this compound allows it to participate in step-growth polymerization reactions. For instance, it can react with diisocyanates to form polyureas or with diepoxides to form cross-linked epoxy resins. The presence of the N-isopropyl group provides steric hindrance that can modulate the reactivity of the amine and influence the architecture of the resulting polymer. The methoxy group introduces a flexible ether linkage into the polymer structure, which could lower the glass transition temperature and enhance the solubility of the polymer in organic solvents.

Hypothetical Polymerization Reactions:

Polymer Type Co-monomer Reaction Conditions (Illustrative) Potential Polymer Properties
PolyureaMethylene (B1212753) diphenyl diisocyanate (MDI)Bulk or solution polymerization, Room temperature to 80°C, Catalyst (e.g., dibutyltin (B87310) dilaurate) may be usedIncreased flexibility due to ether linkage, good adhesion, potential for use in coatings and elastomers.
Epoxy ResinBisphenol A diglycidyl ether (DGEBA)Bulk polymerization, 50-150°C (thermal curing)Acts as a curing agent, potentially leading to a more flexible and tougher thermoset compared to traditional amine curatives. researchgate.net

This table is illustrative and based on the general reactivity of secondary amines and ether-containing monomers. Specific experimental data for this compound is not available in the cited sources.

Role as an Industrial Chemical Intermediate:

Beyond polymerization, this compound can be envisioned as a versatile intermediate in the synthesis of more complex industrial chemicals. The secondary amine can be a nucleophile in various organic transformations, allowing for the introduction of the (2-methoxypropyl)(propan-2-yl)amino moiety into other molecules. This could be relevant in the synthesis of specialty surfactants, corrosion inhibitors, or as a building block in the pharmaceutical and agrochemical industries, where substituted amines are common structural motifs.

For example, the reaction of this compound with fatty acids could lead to the formation of amides with potential surfactant properties. Its reaction with alkyl halides could yield quaternary ammonium (B1175870) salts, a class of compounds known for their antimicrobial and antistatic properties.

Computational Chemistry and Theoretical Modeling of 2 Methoxypropyl Propan 2 Yl Amine

Quantum Chemical Calculations of (2-Methoxypropyl)(propan-2-yl)amine and its Reactivity

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. For this compound, these calculations can elucidate its fundamental chemical nature and predict how it will behave in chemical reactions.

This compound is a secondary amine, characterized by a nitrogen atom bonded to two alkyl groups (an isopropyl group and a 2-methoxypropyl group) and one hydrogen atom. fiveable.me The nitrogen atom in most aliphatic amines is sp³ hybridized. libretexts.orglibretexts.org This hybridization results in a trigonal pyramidal geometry around the nitrogen, with the three substituents and the lone pair of electrons occupying the corners of a distorted tetrahedron. libretexts.orgbyjus.com The presence of the non-bonding lone pair of electrons is a key feature, as it is the primary source of the amine's basicity and nucleophilicity. libretexts.orgprojectguru.in

The bond angles around the nitrogen are slightly less than the ideal tetrahedral angle of 109.5° due to the repulsive effect of the lone pair, typically around 107-108°. libretexts.orgbyjus.com The C-N bond lengths in non-conjugated amines are approximately 147 pm, which is shorter than a typical C-C single bond (154 pm). libretexts.org

Table 1: Predicted Structural Parameters for this compound

ParameterDescriptionPredicted Value
Hybridization Nitrogen Atomsp³
Geometry Around Nitrogen AtomTrigonal Pyramidal
C-N-C Bond Angle Angle between the isopropyl and 2-methoxypropyl groups~108°
C-N Bond Length Average length of the carbon-nitrogen bonds~147 pm

Note: These values are typical for secondary aliphatic amines and serve as an estimate for this compound.

Computational methods are crucial for mapping out the potential energy surfaces of chemical reactions. This allows for the prediction of reaction pathways, the identification of transition states, and the calculation of activation energies, which govern reaction rates. For instance, in reductive amination, a common route to synthesize secondary amines, the reaction proceeds through a carbinolamine intermediate. nih.gov

Quantum chemical calculations can determine the relative energies of reactants, intermediates, transition states, and products. The pathway with the lowest activation energy barrier is generally the most favorable. researchgate.net For example, the reaction of this compound as a nucleophile with a carbonyl compound would involve the attack of the nitrogen's lone pair on the electrophilic carbonyl carbon. Theoretical calculations can model this process, predicting the energy required for the reaction to occur and the thermodynamic stability of the resulting products. nih.govresearchgate.net These computational studies often reveal that factors like solvent effects and the presence of catalysts can significantly alter the energy barriers of a reaction. nih.gov

Table 2: Hypothetical Reaction Profile for Nucleophilic Addition

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants This compound + Aldehyde0 (Reference)
Transition State N-C bond partially formed+15 to +25 (Calculated Activation Barrier)
Intermediate Carbinolamine-5 to -15 (Thermodynamically favorable)
Products Imine + Water (after dehydration)Variable (Depends on specific reactants)

Note: The energy values are illustrative for a typical amine-carbonyl reaction and would require specific calculations for this compound.

Molecular Orbital (MOT) theory provides a sophisticated model for understanding chemical bonding and reactivity by considering that electrons are delocalized across the entire molecule in molecular orbitals (MOs). solubilityofthings.comallen.in The reactivity of a molecule can often be explained by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oup.comicourse.club

For this compound, the HOMO is primarily localized on the nitrogen atom's lone pair of electrons. This high-energy orbital makes the amine an effective nucleophile (an electron-pair donor). In a reaction with an electrophile (an electron-pair acceptor), the amine's HOMO interacts with the electrophile's LUMO. The energy difference between the HOMO of the amine and the LUMO of the electrophile is a key factor in determining the reaction's feasibility and rate. solubilityofthings.com A smaller HOMO-LUMO gap generally corresponds to a more favorable interaction and a faster reaction. MOT is a powerful qualitative tool for rationalizing why reactions occur and for predicting the sites of electrophilic or nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ulisboa.ptmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For a flexible molecule like this compound, MD is invaluable for performing conformational analysis. The molecule has several rotatable single bonds, leading to a large number of possible three-dimensional arrangements (conformers). MD simulations can sample this conformational space to identify the most stable, low-energy conformers and the energy barriers for converting between them. d-nb.info

MD is also used to model intermolecular interactions. By simulating the amine in a solvent, such as water, one can observe the formation and breaking of hydrogen bonds between the amine's nitrogen-hydrogen group and the solvent molecules. ulisboa.pt These simulations provide detailed insight into solvation effects and the microscopic structure of the liquid. ulisboa.ptmdpi.com

Table 3: Potential Intermolecular Interactions and Conformational Features of this compound

FeatureDescription
Rotatable Bonds C-C, C-N, and C-O single bonds allowing for multiple conformers.
Hydrogen Bond Donor The N-H group can donate a hydrogen bond to an acceptor (e.g., water).
Hydrogen Bond Acceptor The nitrogen lone pair and the ether oxygen can accept hydrogen bonds.
van der Waals Interactions Nonpolar interactions involving the alkyl groups.

Density Functional Theory (DFT) and ab initio Approaches to this compound Reactions

Density Functional Theory (DFT) and ab initio methods are the workhorses of modern computational chemistry for studying molecular systems with high accuracy. acs.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a rigorous way to account for electron correlation, which is essential for accurate energy calculations. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method that determines the electronic structure of a system based on its electron density. acs.org It is often computationally less demanding than high-level ab initio methods, making it suitable for larger molecules and more extensive reaction mechanism studies. researchgate.netmdpi.com The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) is critical for obtaining reliable results. acs.orgnih.gov These methods are widely used to investigate the mechanisms of reactions involving amines, such as their reactions with CO₂ or carbonyl compounds, providing detailed energetic and structural information. researchgate.netresearchgate.netacs.org

Table 4: Common Computational Methods for Amine Reactivity Studies

MethodTypeCommon ApplicationStrengths
B3LYP DFT FunctionalGeometry optimization, reaction pathwaysGood balance of accuracy and computational cost.
M06-2X DFT FunctionalThermochemistry, kineticsExcellent for non-covalent interactions and barrier heights.
MP2 Ab initioHigh-accuracy energy calculationsSystematically improvable, good for electron correlation.
CCSD(T) Ab initio"Gold standard" for single-point energiesVery high accuracy for small to medium-sized molecules.

Predictive Modeling of Synthetic Outcomes and Reaction Selectivity

Beyond studying individual reactions, computational chemistry is increasingly used to predict the outcomes of synthesis on a larger scale. This often involves combining quantum mechanical calculations with machine learning (ML) and data-driven approaches. mit.edu

By calculating descriptors for a range of reactants, such as this compound, models can be trained to predict properties like reaction rates or the major product of a reaction. mit.eduacs.org For example, a model could be developed to predict the regioselectivity or stereoselectivity of an amine addition reaction by correlating calculated properties of the reactants and transition states with experimental outcomes. pnas.org

These predictive models can screen large numbers of potential reactions in silico, helping chemists to prioritize experiments and streamline the synthesis design process. nih.govacs.org For instance, quantitative structure-property relationship (QSPR) models have been developed to predict the oxidative degradation rates of various amines based on their chemical structures. acs.org Such models are crucial for selecting optimal compounds for specific applications.

Advanced Analytical Methodologies for Characterization and Quantification of 2 Methoxypropyl Propan 2 Yl Amine

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural confirmation and evaluation of the purity of (2-Methoxypropyl)(propan-2-yl)amine. These techniques provide detailed information about the molecular structure, functional groups, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons closer to the electronegative nitrogen and oxygen atoms would be deshielded and appear at a lower field (higher ppm value). The integration of the peak areas would correspond to the ratio of the protons in each unique environment. Furthermore, spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the atoms. For example, the methine proton of the isopropyl group would be split into a multiplet by the adjacent methyl and methylene (B1212753) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry in the isopropyl group, two of the methyl carbons are chemically equivalent. spectrabase.com The carbon atoms attached to the nitrogen and oxygen atoms are expected to have distinct chemical shifts. spectrabase.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed for unambiguous assignment of the ¹H and ¹³C signals. COSY spectra reveal correlations between coupled protons, while HSQC spectra correlate each proton with its directly attached carbon atom. These experiments are crucial for confirming the connectivity and definitively assigning the chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Notes
Isopropyl-CH2.8 - 3.245 - 55Septet
Isopropyl-CH₃1.0 - 1.320 - 25Doublet
N-CH₂2.5 - 2.950 - 60Triplet
Methoxypropyl-CH3.3 - 3.775 - 85Sextet
Methoxypropyl-CH₃1.1 - 1.415 - 20Doublet
O-CH₃3.2 - 3.555 - 65Singlet
N-H1.0 - 2.5-Broad SingletPosition and intensity can vary with concentration and solvent.

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Electron Ionization (EI): Electron ionization is a common technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of C-C and C-N bonds. Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines, which would result in stable, nitrogen-containing cations. restek.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for confirming the molecular formula of C₇H₁₇NO. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. openstax.org

Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Possible Origin
131[C₇H₁₇NO]⁺Molecular Ion
116[C₆H₁₄NO]⁺Loss of a methyl group (CH₃)
100[C₅H₁₂NO]⁺Loss of an ethyl group (C₂H₅)
88[C₄H₁₀NO]⁺Cleavage of the propyl group
72[C₄H₁₀N]⁺α-cleavage, loss of the methoxypropyl group
58[C₃H₈N]⁺α-cleavage, loss of a methoxypropyl radical
44[C₂H₆N]⁺Common fragment in amines

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound, a secondary amine, is expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. cdnsciencepub.com This peak is typically sharper and less intense than the broad O-H stretch seen in alcohols. cdnsciencepub.com Other key absorptions would include C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹), a C-O stretching vibration for the ether linkage (around 1100 cm⁻¹), and N-H bending vibrations. libretexts.orgnih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H stretch is often weak in Raman, the C-H and C-C backbone vibrations would be strong, providing a characteristic fingerprint of the molecule.

Expected Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium to Weak, Sharp
C-H Stretch (sp³)2850 - 3000Strong
N-H Bend1550 - 1650Variable
C-O Stretch (Ether)1070 - 1150Strong
C-N Stretch1020 - 1250Medium

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, with an estimated boiling point, is amenable to GC analysis.

Gas Chromatography (GC): In GC, the compound is vaporized and transported through a column by a carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase of the column. For amines, which can exhibit peak tailing due to their basicity, columns with a basic deactivation are often preferred. Derivatization of the amine with reagents like pentafluorobenzoyl chloride can improve its chromatographic properties and detection sensitivity. spectrabase.com

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for the identification of the separated components. As a peak elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparing it to a spectral library or by interpreting its fragmentation pattern. This is a highly specific and sensitive method for both qualitative and quantitative analysis. docbrown.infowpmucdn.com

Typical GC-MS Parameters for Amine Analysis

Parameter Typical Value/Condition
Column Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, DB-17ms)
Injector Temperature 250 °C
Oven Program Initial temperature of 50-70 °C, ramped to 250-300 °C
Carrier Gas Helium or Hydrogen
Detector Mass Spectrometer (Electron Ionization mode)
Derivatization (optional) With reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBC) to improve peak shape and sensitivity. libretexts.orgspectrabase.com

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not sufficiently volatile for GC.

High-Performance Liquid Chromatography (HPLC): For a polar compound like this compound, reversed-phase HPLC is a suitable method. In this mode, a non-polar stationary phase is used with a polar mobile phase. The retention of the amine can be controlled by adjusting the composition and pH of the mobile phase. Due to the lack of a strong chromophore in the molecule, UV detection at low wavelengths (around 200-215 nm) would be necessary, though this can be prone to interference. To enhance detection sensitivity and selectivity, pre-column or post-column derivatization with a UV-active or fluorescent labeling agent, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), is a common strategy for amines. nih.gov

LC-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and selective analytical system. LC-MS can directly detect and quantify this compound without the need for derivatization. Electrospray ionization (ESI) is a common ionization source for LC-MS, which typically produces the protonated molecule [M+H]⁺. This allows for the confirmation of the molecular weight and can be used for quantification in selected ion monitoring (SIM) mode.

Typical HPLC-MS Parameters for Amine Analysis

Parameter Typical Value/Condition
Column C18 or C8 reversed-phase column
Mobile Phase Gradient of water and acetonitrile (B52724) or methanol (B129727) with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
Flow Rate 0.2 - 1.0 mL/min
Detector Mass Spectrometer (Electrospray Ionization - ESI, positive ion mode)
Ionization Mode Electrospray Ionization (ESI)
MS Detection Full scan for identification, Selected Ion Monitoring (SIM) for quantification of [M+H]⁺ at m/z 132.1383. openstax.org

Advanced Hyphenated Analytical Techniques for Comprehensive Analysis

The comprehensive characterization and quantification of this compound in various matrices necessitate the use of advanced analytical methodologies. Hyphenated techniques, which couple a separation method with a sensitive detection technique, are indispensable for achieving the required selectivity and sensitivity for the analysis of this secondary amine. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly well-suited for this purpose, providing robust and reliable results. These methods are crucial in research and quality control settings where precise identification and quantification are paramount.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The gas chromatograph separates the compound from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then ionizes the eluted compound, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that can be used for identification and quantification.

For the analysis of secondary amines such as this compound, derivatization is often employed to improve chromatographic performance and sensitivity. mdpi.comresearchgate.net Derivatization can reduce the polarity of the amine, leading to better peak shape and preventing tailing on the GC column. mdpi.com Reagents like heptafluorobutyl chloroformate or benzenesulfonyl chloride can be used to create less polar and more volatile derivatives suitable for GC-MS analysis. nih.govgdut.edu.cn

Below are typical GC-MS parameters that could be employed for the analysis of derivatized this compound.

Table 1: Illustrative GC-MS Operating Conditions for this compound Analysis

Parameter Condition
Gas Chromatograph
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Injection Mode Splitless
Injector Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C

The fragmentation pattern in the mass spectrum is critical for structural elucidation. For a secondary amine like this compound, characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen atom. libretexts.org This would likely result in the formation of stable carbocations, providing key structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a cornerstone for the analysis of a wide range of compounds in complex matrices, offering high selectivity and sensitivity. nih.govresearchgate.net This technique is particularly advantageous for compounds that are not readily amenable to GC analysis due to low volatility or thermal instability. nih.gov For this compound, LC-MS/MS can provide direct analysis without the need for derivatization, simplifying sample preparation. chromforum.org

In LC-MS/MS, the compound is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The eluent is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like amines. nih.gov The tandem mass spectrometry aspect (MS/MS) involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation through collision-induced dissociation, and the detection of specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, enabling very low detection limits. nih.gov

The following table outlines plausible LC-MS/MS parameters for the direct analysis of this compound.

Table 2: Representative LC-MS/MS Parameters for the Quantification of this compound

Parameter Condition
Liquid Chromatograph
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Tandem Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound

The selection of MRM transitions is fundamental to the specificity of the LC-MS/MS method. The fragmentation of the protonated molecule of this compound would be studied to identify the most stable and abundant product ions for reliable quantification. nih.gov The optimization of collision energy for each transition is also a critical step in method development to maximize sensitivity. nih.gov

Future Research Directions and Unexplored Avenues for 2 Methoxypropyl Propan 2 Yl Amine

Integration with Flow Chemistry and Automated Synthesis Platforms

The continuous and automated synthesis of chemical compounds offers significant advantages in terms of safety, reproducibility, and scalability. The integration of (2-Methoxypropyl)(propan-2-yl)amine synthesis into flow chemistry and automated platforms presents a promising area of investigation. Research in the broader field of amine synthesis has demonstrated the successful use of automated systems for reactions such as amide bond formation and the synthesis of organic azides from primary amines. nih.govresearchgate.netacs.org These automated processes often utilize pre-packed capsules containing all necessary reagents, minimizing user exposure and enhancing reaction control. nih.govresearchgate.net

Future research could focus on developing a robust flow synthesis protocol for this compound itself. A potential synthetic route that could be adapted for flow chemistry is the reductive amination of methoxyacetone (B41198) with isopropylamine (B41738). This could be followed by automated purification steps, leading to a high-purity product on demand.

Furthermore, once an efficient synthesis is established, this compound could be utilized as a building block in automated libraries of more complex molecules. Automated parallel synthesis platforms, which can rapidly generate a multitude of derivatives, would be instrumental in exploring the full chemical space accessible from this amine. acs.org

Table 1: Potential Parameters for Flow Synthesis of this compound

ParameterPotential Range/ConditionRationale
Reactants Methoxyacetone, IsopropylamineReadily available starting materials for reductive amination.
Reducing Agent H₂ with catalyst (e.g., Pd/C), NaBH₄Common reducing agents for imine reduction.
Solvent Methanol (B129727), Ethanol (B145695)Good solubility for reactants and reagents.
Temperature 25-80 °CTo facilitate reaction kinetics without significant side reactions.
Pressure 1-10 bar (for H₂)To ensure sufficient hydrogen concentration for catalytic hydrogenation.
Flow Rate 0.1-1.0 mL/minTo control residence time and reaction completion.

Exploration of Organocatalytic Applications and Chiral Inductors

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. sciengine.com Secondary amines are a well-established class of organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. sciengine.comyoutube.comyoutube.com The structure of this compound, with its secondary amine nitrogen, suggests its potential as an organocatalyst.

A key area for future investigation would be its application in classic organocatalytic reactions such as aldol (B89426) and Michael additions. sciengine.com The steric bulk of the isopropyl group could influence the stereochemical outcome of these reactions, a hypothesis that warrants experimental validation.

Moreover, the presence of a stereocenter in this compound, if synthesized in an enantiomerically pure form, opens the door to its use as a chiral inductor. Chiral amines and their derivatives are pivotal in asymmetric synthesis. nih.govpolysciences.comthieme-connect.com Future work could involve the development of a stereoselective synthesis of (R)- or (S)-(2-Methoxypropyl)(propan-2-yl)amine and its subsequent application as a catalyst or auxiliary in asymmetric transformations. The synthesis of chiral amino alcohols and other chiral building blocks is of significant interest to the pharmaceutical industry. polysciences.comthieme-connect.com

Advanced Materials Science Applications, including Polymer and Resin Synthesis

Amines are fundamental building blocks in polymer chemistry, serving as monomers, cross-linking agents, and functional additives. The bifunctional nature of this compound, possessing both a reactive amine and a polar ether group, makes it an intriguing candidate for materials science applications.

One unexplored avenue is its use as a curing agent for epoxy resins. Polyamines are widely used to cross-link epoxy resins, and the properties of the final material are highly dependent on the structure of the amine. rsc.org The methoxy (B1213986) group in this compound could impart unique properties such as improved adhesion and altered thermal stability to the cured resin.

Furthermore, this amine could be incorporated as a monomer in the synthesis of novel polyamides or polyurethanes. The flexible ether linkage and the bulky isopropyl group would likely influence the polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. The synthesis of amine-functionalized polymers is an active area of research with applications in coatings, adhesives, and biomedical materials. researchgate.netnih.gov

Table 2: Potential Polymer Systems Incorporating this compound

Polymer TypePotential Co-monomer(s)Expected Property Modification
Epoxy Resin Bisphenol A diglycidyl ether (BADGE)Curing agent; potential for modified flexibility and adhesion.
Polyamide Adipoyl chloride, Terephthaloyl chlorideIntroduction of ether linkages and steric bulk, affecting chain packing and solubility.
Polyurethane Toluene diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI)Chain extender; potential impact on soft segment properties.

Development of Novel Methodologies for C-H Functionalization with this compound

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that streamlines the construction of complex molecules. rsc.org Amine groups can act as directing groups, guiding a metal catalyst to a specific C-H bond for activation and subsequent functionalization. rsc.orghilarispublisher.com

Future research could explore the use of the amine in this compound as a directing group for C-H functionalization reactions. The coordination of the nitrogen atom to a transition metal catalyst, such as palladium or rhodium, could facilitate the activation of C-H bonds at the gamma position on either the propyl or isopropyl substituent. This would enable the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties.

Bio-inspired Synthesis and Biomimetic Systems Utilizing Amine Scaffolds

Nature frequently employs amine scaffolds in the construction of complex and biologically active molecules. Bio-inspired synthesis seeks to emulate these natural strategies to create novel compounds and materials. The structure of this compound can be viewed as a simple, functionalized scaffold that could be elaborated into more complex, bio-inspired molecules.

One area of future research is the use of this amine in the construction of biomimetic scaffolds for tissue engineering. nih.gov Polymeric materials incorporating amine functionalities can promote cell adhesion and growth. nih.gov The specific combination of hydrophilicity from the ether group and the steric profile of the isopropyl group in this compound could lead to materials with unique biocompatibility profiles.

Furthermore, bio-inspired C-H functionalization, mimicking the action of enzymes, is a burgeoning field. This compound could serve as a substrate in the development of new catalytic systems that selectively functionalize its C-H bonds in a manner reminiscent of enzymatic processes. This could lead to the efficient synthesis of novel compounds with potential biological activity.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in CDCl₃ to resolve methoxy (-OCH₃, δ ~3.3 ppm) and isopropylamine (-NCH(CH₃)₂, δ ~2.6–3.0 ppm) signals. DEPT-135 helps distinguish CH₃ groups in the isopropyl moiety .
  • X-ray Crystallography : Grow single crystals via slow evaporation in hexane/ethyl acetate (1:3). Refinement with SHELXL (rigid-bond restraints for C-O and C-N bonds) ensures accurate bond-length validation (e.g., C-N: ~1.45 Å) .

What are the key physicochemical properties of this compound, and how do they compare to structurally related secondary amines?

Q. Basic Research Focus

  • Solubility : Miscible in polar aprotic solvents (e.g., DMSO, THF) but limited in water (<5 g/L at 20°C), comparable to diisopropylamine (100 g/L in water) .
  • Thermal Stability : Decomposition onset at ~180°C (TGA), lower than adamantane-derived amines (e.g., (2R)-2-(2-Adamantyl)propan-1-amine, stable to 220°C) due to weaker C-O bonds .
  • Basicity : pKa ~10.2 (similar to benzylamines), making it a moderate base for acid-catalyzed reactions .

What mechanistic considerations are critical for achieving high enantiomeric excess in the synthesis of chiral derivatives of this compound?

Q. Advanced Research Focus

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s salen complexes in asymmetric reductive amination to induce enantioselectivity (>80% ee). Steric hindrance from the methoxy group necessitates bulky ligands to prevent racemization .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic resolution of intermediates. Monitor enantiomeric ratios via chiral HPLC (Chiralpak AD-H column) .

How do hydrogen bonding patterns and graph set analyses inform the supramolecular assembly of this compound in crystalline phases?

Q. Advanced Research Focus

  • Graph Set Analysis : In crystals, N-H···O hydrogen bonds (d ≈ 2.8–3.0 Å) form discrete D(2)D(2) motifs, while C-H···O interactions create C(6)C(6) chains. These patterns stabilize layered structures, as observed in related amines .
  • Co-crystallization : Co-formers like succinic acid enhance packing efficiency via bifurcated hydrogen bonds, reducing lattice energy by ~15 kcal/mol (DFT calculations) .

What computational strategies are effective in modeling the electronic structure and reactivity of this compound in catalytic applications?

Q. Advanced Research Focus

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ~5.2 eV). The methoxy group lowers electron density at nitrogen, reducing nucleophilicity by ~20% compared to non-methoxy analogs .
  • MD Simulations : Simulate solvation effects in toluene/water biphasic systems to predict interfacial behavior. Radial distribution functions (RDFs) indicate preferential aggregation at polar-nonpolar interfaces .

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Reactant of Route 1
(2-Methoxypropyl)(propan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
(2-Methoxypropyl)(propan-2-yl)amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.